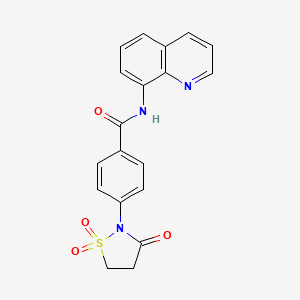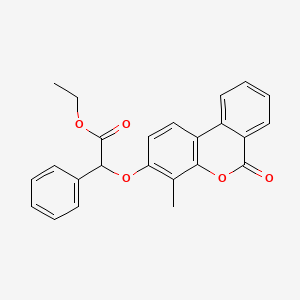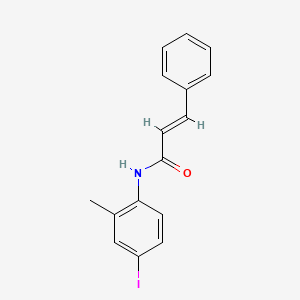
N-quinolin-8-yl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-quinolin-8-yl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is a complex organic compound that features a quinoline moiety, a benzamide group, and a thiazolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the quinoline and thiazolidine rings imparts unique chemical properties, making it a valuable scaffold for drug development and other scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-quinolin-8-yl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials
Formation of Quinoline Moiety: The quinoline ring can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Benzamide Group: The benzamide group can be introduced through the reaction of the quinoline derivative with benzoyl chloride in the presence of a base such as pyridine.
Formation of Thiazolidine Ring: The thiazolidine ring can be formed by reacting the intermediate compound with thiosemicarbazide and an appropriate oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-quinolin-8-yl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and quinoline moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-quinolin-8-yl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-quinolin-8-yl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, while the thiazolidine ring may interact with enzymes and proteins, inhibiting their activity. These interactions can lead to various biological effects, such as the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)benzamide: Lacks the thiazolidine ring but shares the quinoline and benzamide moieties.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide: Contains a similar thiazolidine ring but with different substituents.
Uniqueness
N-quinolin-8-yl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide is unique due to the combination of the quinoline, benzamide, and thiazolidine moieties, which impart distinct chemical and biological properties. This combination makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
N-quinolin-8-yl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c23-17-10-12-27(25,26)22(17)15-8-6-14(7-9-15)19(24)21-16-5-1-3-13-4-2-11-20-18(13)16/h1-9,11H,10,12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUSWXIWHHLJMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-1-[2-(2-naphthalen-2-yloxyethoxy)ethyl]piperidine;oxalic acid](/img/structure/B5077603.png)
![2-(3-chlorophenyl)-3a,3b,4,5,6,7,8,9,9a,9b-decahydro-1H-dicyclopenta[e,g]isoindole-1,3(2H)-dione](/img/structure/B5077606.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-[methyl(2-phenylethyl)amino]-2-indanecarboxamide](/img/structure/B5077616.png)

![N-[(FURAN-2-YL)METHYL]BICYCLO[2.2.1]HEPTANE-2-CARBOXAMIDE](/img/structure/B5077636.png)

![N,N,N'-triethyl-N'-[4-(methylthio)benzyl]-1,2-ethanediamine](/img/structure/B5077651.png)
![Oxalic acid;4-[4-(2-propan-2-ylphenoxy)butyl]morpholine](/img/structure/B5077652.png)
![2-{4-[5-(6-methyl-2-pyridinyl)-1,2,4-oxadiazol-3-yl]phenyl}ethanol](/img/structure/B5077656.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-[(5-methyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5077664.png)
![5-[[2-Cycloheptylsulfonyl-3-(2-methoxyethyl)imidazol-4-yl]methyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B5077666.png)

![(2,5-dimethoxyphenyl)[4-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5077674.png)

